molecular formula C9H6BrClO2S B5847156 6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE

6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE

Cat. No.: B5847156
M. Wt: 293.57 g/mol
InChI Key: LBCVBCXDQCOILX-UHFFFAOYSA-N
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Description

6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzothiophene ring, which imparts unique chemical and physical properties. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 2-methylbenzothiophene followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and improving the safety of the process by using less hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone or sulfoxide derivative.

Scientific Research Applications

6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-2-METHYL-1H-BENZOTHIOPHENE-1,1-DIONE: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-CHLORO-2-METHYL-1H-BENZOTHIOPHENE-1,1-DIONE: Lacks the bromine substituent, leading to different chemical properties.

    2-METHYL-1H-BENZOTHIOPHENE-1,1-DIONE: Lacks both halogen substituents, resulting in a less reactive compound.

Uniqueness

The presence of both bromine and chlorine atoms in 6-BROMO-3-CHLORO-2-METHYL-1H-1-BENZOTHIOPHENE-1,1-DIONE imparts unique chemical properties, making it more versatile in synthetic applications. These halogen atoms can participate in various reactions, allowing for the synthesis of a wide range of derivatives with potential biological and industrial applications.

Properties

IUPAC Name

6-bromo-3-chloro-2-methyl-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCVBCXDQCOILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1(=O)=O)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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